1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
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Overview
Description
1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a 4-chlorobenzyl group and two 3,4-dimethylphenyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves the reaction of 4-chlorobenzyl bromide with 3,5-bis(3,4-dimethylphenyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the pyrazole compound.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the 4-chlorobenzyl group.
Scientific Research Applications
1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the dimethyl groups on the phenyl rings.
1-(4-methylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole: Similar structure but with a methyl group instead of a chlorine atom on the benzyl group.
1-(4-chlorobenzyl)-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole: Similar structure but with dimethyl groups at different positions on the phenyl rings.
Uniqueness: 1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is unique due to the specific arrangement of the 4-chlorobenzyl group and the 3,4-dimethylphenyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C26H25ClN2 |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5-bis(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C26H25ClN2/c1-17-5-9-22(13-19(17)3)25-15-26(23-10-6-18(2)20(4)14-23)29(28-25)16-21-7-11-24(27)12-8-21/h5-15H,16H2,1-4H3 |
InChI Key |
IRNNNNZRYOYPMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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